molecular formula C9H4Br3N B13182709 1,4,7-Tribromoisoquinoline

1,4,7-Tribromoisoquinoline

Cat. No.: B13182709
M. Wt: 365.85 g/mol
InChI Key: SBVINSZFJGXUJC-UHFFFAOYSA-N
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Description

1,4,7-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline and its derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7-Tribromoisoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as nitrobenzene. The reaction conditions often require heating to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4,7-Tribromoisoquinoline undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives, while oxidation reactions can produce isoquinoline-1,3-dione or isoquinoline-1,3,4-trione derivatives .

Scientific Research Applications

1,4,7-Tribromoisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,7-Tribromoisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to altered biological activities. For example, brominated isoquinolines have been shown to exhibit anticancer and antiviral activities by inhibiting key enzymes involved in cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: A mono-brominated derivative of isoquinoline with similar chemical properties but different biological activities.

    1,3,5-Tribromoisoquinoline: Another tribrominated isoquinoline with bromine atoms at different positions, leading to distinct reactivity and applications.

Uniqueness

1,4,7-Tribromoisoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and biological activities. The presence of three bromine atoms at positions 1, 4, and 7 can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

Molecular Formula

C9H4Br3N

Molecular Weight

365.85 g/mol

IUPAC Name

1,4,7-tribromoisoquinoline

InChI

InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H

InChI Key

SBVINSZFJGXUJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=C2Br)Br

Origin of Product

United States

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